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1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine Documentation Hub

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  • Product: 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine
  • CAS: 920036-29-9

Core Science & Biosynthesis

Foundational

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine CAS number and identifiers

[1] Executive Summary & Identification 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine is a specialized heterocyclic intermediate widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Identification

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine is a specialized heterocyclic intermediate widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., FGFR, TBK1) and immunotherapeutic modulators.[1] Its structural core—a fused pyrazolo[3,4-b]pyridine—mimics the adenine pharmacophore of ATP, allowing it to dock effectively into the ATP-binding pockets of various enzymes.

The presence of the 6-fluoro substituent is chemically significant; it serves as an activated electrophilic "handle" for Nucleophilic Aromatic Substitution (SNAr), enabling the rapid diversification of the scaffold with amines or alkoxides. The 1-Boc (tert-butoxycarbonyl) group protects the pyrazole nitrogen, preventing regiochemical ambiguity during functionalization and enhancing solubility in organic solvents.

Chemical Identifiers
Identifier TypeValue
Chemical Name 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine
IUPAC Name tert-butyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
CAS Number 920036-29-9
Molecular Formula C₁₂H₁₄FN₃O₂
Molecular Weight 251.26 g/mol
MDL Number MFCD09839352
Smiles CC1=NN(C(=O)OC(C)(C)C)C2=C1C=C(F)N=C2

Synthetic Utility & Mechanism

The strategic value of this compound lies in its orthogonal reactivity profile . It is designed to be a "hub" molecule in divergent synthesis.

The "Fluorine Activation" Principle

The fluorine atom at the C6 position of the pyridine ring is highly activated due to the electron-withdrawing nature of the adjacent ring nitrogen (N7) and the fused pyrazole system. This makes C6 highly susceptible to SNAr reactions.

  • Mechanism: A nucleophile (e.g., a primary amine) attacks C6, forming a Meisenheimer-like complex. The fluoride ion is then eliminated, restoring aromaticity.

  • Advantage: This reaction proceeds under milder conditions compared to chloro- or bromo-analogs, often without the need for transition metal catalysts (Pd/Cu).

The Role of Boc Protection

Without the Boc group, the N1 proton of the pyrazole ring is acidic (pKa ~14). In basic conditions used for SNAr, this proton would be removed, creating a negative charge that deactivates the ring system towards nucleophilic attack.

  • Protection: The Boc group masks this acidity, maintaining the electrophilicity of the pyridine ring.

  • Regiocontrol: It forces chemistry to occur exclusively at the C6-fluorine or C4 positions, preventing N-alkylation side reactions.

Experimental Protocols

Note: The following protocols are synthesized from standard methodologies for pyrazolo[3,4-b]pyridine derivatives and should be optimized for specific laboratory conditions.

Synthesis of the Core Scaffold

Precursor: 2,6-Difluoro-3-acetylpyridine (or equivalent). Reagents: Hydrazine hydrate, Ethanol/THF.

  • Condensation: Dissolve 2,6-difluoro-3-acetylpyridine (1.0 eq) in ethanol at 0°C.

  • Cyclization: Dropwise add hydrazine hydrate (1.1 eq). The hydrazine attacks the acetyl carbonyl and then undergoes intramolecular SNAr at the adjacent C2-fluorine to close the pyrazole ring.

  • Isolation: Stir at room temperature for 2–4 hours. The product, 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine , precipitates. Filter and wash with cold ethanol.

Boc Protection (Formation of CAS 920036-29-9)

Reagents: Di-tert-butyl dicarbonate (Boc₂O), DMAP (catalytic), Triethylamine (TEA), DCM.

  • Dissolution: Suspend 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add TEA (1.5 eq) and DMAP (0.1 eq). Stir for 10 minutes.

  • Protection: Add Boc₂O (1.2 eq) dissolved in DCM dropwise. Evolution of CO₂ may occur.

  • Completion: Stir at 25°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash with 0.1M HCl (to remove TEA/DMAP), then brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the title compound as a white/off-white solid.

Downstream Functionalization (SNAr Example)

Reaction: Displacement of Fluorine with a functionalized amine.

  • Dissolve 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine in DMSO or NMP.

  • Add the amine nucleophile (1.2 eq) and DIPEA (2.0 eq).

  • Heat to 60–80°C. The Boc group is generally stable at these temperatures in the absence of strong acid.

  • Note: If the nucleophile is weak, the Boc group may be thermally cleaved if temperatures exceed 100°C; however, the Boc group is usually removed intentionally in the final step using TFA/DCM.

Visualizing the Reaction Landscape

ReactionPathway cluster_legend Reaction Logic Precursor 2,6-Difluoro- 3-acetylpyridine Core 6-Fluoro-3-methyl- 1H-pyrazolo[3,4-b]pyridine Precursor->Core Cyclization (EtOH, 0°C) Hydrazine Hydrazine Hydrate Hydrazine->Core Target 1-Boc-3-methyl-6-fluoro- 1H-pyrazolo[3,4-b]pyridine (CAS 920036-29-9) Core->Target Protection (DCM, TEA) Boc2O Boc2O / DMAP Boc2O->Target SnAr_Product 6-Amino-Substituted Intermediate Target->SnAr_Product SnAr Displacement (DMSO, 60°C) Amine R-NH2 (Nucleophile) Amine->SnAr_Product Final_Drug Active Kinase Inhibitor SnAr_Product->Final_Drug Deprotection (TFA/DCM)

Figure 1: Synthetic workflow from precursor cyclization to downstream drug discovery application. The target compound (Blue) acts as the stable electrophile for diversity generation.

Handling, Stability & Safety (SDS Summary)

Based on standard data for fluorinated N-Boc heterocycles.

PropertyDescription
Physical State Solid (Powder or Crystalline)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.
Storage 2–8°C (Refrigerate). Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
Stability Stable under normal conditions. Avoid strong acids (cleaves Boc) and strong bases (hydrolysis).
Hazards H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Disposal Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

  • Molaid Chemicals. (n.d.). 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine Physicochemical Properties. Retrieved from [Link]

  • PubChem. (2025).[2][3] tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

  • Donaire-Arias, A., et al. (2022).[4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(3). Retrieved from [Link]

  • Google Patents. (2012). Synthesis method of 1H-pyrazolo(4,3-b)pyridine derivatives. CN102911174A.

Sources

Exploratory

Solubility Determination of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine in Dimethyl Sulfoxide (DMSO) and Methanol: A Methodological Framework

An In-Depth Technical Guide Abstract The physicochemical property of solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic ef...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The physicochemical property of solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive methodological framework for determining the solubility of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine, a heterocyclic compound of interest in medicinal chemistry, in two common and chemically distinct organic solvents: dimethyl sulfoxide (DMSO) and methanol. We delineate the theoretical underpinnings of solubility, distinguishing between thermodynamic and kinetic measurements, and provide detailed, field-proven protocols for both the gold-standard equilibrium shake-flask method and a high-throughput kinetic assay.[3][4] Furthermore, this guide includes a standardized protocol for concentration analysis via High-Performance Liquid Chromatography (HPLC) with UV detection. The objective is to equip researchers, scientists, and drug development professionals with a robust and reproducible system for generating high-quality solubility data, essential for informed decision-making in the drug discovery and development pipeline.

Introduction: The Imperative of Solubility in Drug Development

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities like protein kinases and G-protein coupled receptors.[5] The specific compound, 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine, serves as a key building block in the synthesis of such biologically active agents. However, before a compound can exert a therapeutic effect, it must first be in solution to be absorbed and distributed to its site of action.[1] Poor solubility is a primary contributor to high attrition rates in the drug development pipeline, leading to challenges in formulation, underestimated toxicity, and poor bioavailability.[2][6] Therefore, the early and accurate determination of a compound's solubility profile is not merely a routine check but a critical step that governs its developmental trajectory.[2][7]

This guide focuses on two solvents of significant industrial relevance:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[8][9] It is the standard solvent for creating high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[8][10]

  • Methanol (MeOH): The simplest polar protic alcohol, widely used as a solvent in organic synthesis, purification, and extraction processes due to its miscibility with water and many organic solvents.[11][12]

Understanding the solubility of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine in these solvents provides crucial insights for synthetic route optimization, purification strategies, and the preparation of stock solutions for biological screening.

The Theoretical Dichotomy: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is essential to distinguish between two fundamentally different measurements: thermodynamic and kinetic solubility.[3][13]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid substance at a specific temperature and pressure.[13] This value is thermodynamically stable and is typically determined using the "shake-flask" method, which allows sufficient time for the system to reach equilibrium.[4][14] Thermodynamic solubility is the benchmark for pre-formulation and late-stage development.[7]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO).[15][16] The resulting value can be higher than the thermodynamic solubility because the system can form a temporary, supersaturated solution.[3][17] Kinetic solubility assays are designed for high-throughput formats to quickly assess compounds in early drug discovery, where speed is prioritized over thermodynamic precision.[6][18]

The choice between measuring thermodynamic or kinetic solubility depends on the developmental stage. For early screening, a rapid kinetic assessment is sufficient to flag potential issues.[6] For formulation and process chemistry, the precise and stable value of thermodynamic solubility is required.[7]

Experimental Design: Protocols for Accurate Solubility Determination

This section provides detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the universally recognized gold standard for measuring equilibrium solubility.[4] The causality behind this choice is its direct measurement of the compound's concentration in a saturated solution that is in true thermodynamic equilibrium with the solid phase.[19]

Methodology:

  • Preparation: To a series of appropriately sized glass vials, add a precise volume (e.g., 1 mL) of the chosen solvent (DMSO or Methanol).

  • Addition of Solute: Add an excess amount of solid 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine to each vial. "Excess" is critical to ensure that a saturated solution is formed and solid material remains visible after equilibration.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspensions for a duration sufficient to reach equilibrium, typically between 24 and 72 hours. The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a plateau.[20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, which is a critical self-validating step, centrifuge the samples at a high speed (e.g., >10,000 g for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet at the bottom.

  • Dilution & Analysis: Accurately dilute the supernatant with the appropriate mobile phase or solvent to a concentration within the linear range of the analytical method (see Section 3.3). Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_solvent Add Solvent (DMSO or MeOH) to Vials prep_solute Add Excess Solid Compound prep_solvent->prep_solute equilibration Equilibrate on Shaker (24-72h at Constant Temp) prep_solute->equilibration phase_sep Phase Separation (Centrifugation) equilibration->phase_sep sampling Collect Supernatant phase_sep->sampling analysis Dilute and Quantify (HPLC-UV) sampling->analysis result Thermodynamic Solubility Value analysis->result

Fig. 1: Workflow for Equilibrium Solubility Determination.
Protocol for Kinetic Solubility Determination

This method is designed for higher throughput and mimics the conditions used in many biological assays where a compound is introduced from a DMSO stock.[16] The protocol relies on detecting the formation of a precipitate as the compound is diluted into the test solvent.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Plate Setup: In a 96-well microtiter plate, add the test solvent (Methanol) to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent in the wells to achieve the desired final concentration. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its effect on the measurement.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitation. This can be done using several methods:

    • Nephelometry: Measures light scattering caused by undissolved particles. This is a direct and rapid method.[2][21]

    • UV-Spectroscopy after Filtration: The plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then measured by UV absorbance.[21][22]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock_prep Prepare High-Conc. DMSO Stock Solution addition Add DMSO Stock to Solvent stock_prep->addition plate_prep Dispense Test Solvent into 96-Well Plate plate_prep->addition incubation Incubate Plate (1-2h at Constant Temp) addition->incubation detection Detect Precipitation (Nephelometry or UV-Vis) incubation->detection result Kinetic Solubility Value detection->result

Fig. 2: Workflow for Kinetic Solubility Determination.
Analytical Protocol: Quantification by HPLC-UV

A robust and validated analytical method is essential for accurately determining the concentration of the dissolved compound. HPLC with UV detection is a standard and reliable choice.[23][24]

Methodology:

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water (both containing 0.1% formic acid), to achieve good peak shape and resolution.

  • Standard Curve Generation:

    • Prepare a series of standard solutions of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine of known concentrations in the mobile phase.

    • Inject each standard and record the peak area from the UV chromatogram at the wavelength of maximum absorbance (λmax) for the compound.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.999 is ideal).[23]

  • Sample Analysis:

    • Inject the diluted supernatant samples from the solubility experiments.

    • Record the peak area for each sample.

  • Concentration Calculation: Use the linear regression equation from the standard curve to calculate the concentration of the compound in the diluted samples. Remember to multiply by the dilution factor to determine the final solubility in the original undiluted supernatant.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured format for easy comparison.

Table 1: Example Data Summary for Solubility of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine

Measurement TypeSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
ThermodynamicDMSO25[Experimental Value][Calculated Value]
ThermodynamicMethanol25[Experimental Value][Calculated Value]
KineticMethanol25[Experimental Value][Calculated Value]

Interpretation of Results:

  • Comparison between Solvents: The data will reveal the relative solubility of the compound in a polar aprotic solvent (DMSO) versus a polar protic solvent (Methanol). This is governed by the specific intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces) between the solute and each solvent.

  • Thermodynamic vs. Kinetic Values: It is common for the kinetic solubility to be higher than the thermodynamic solubility due to the formation of a metastable, supersaturated state.[3][17] A large difference between these two values can be a red flag for potential precipitation issues during formulation or in biological assays.

  • Implications for Development: Low solubility in methanol may suggest challenges in purification steps involving this solvent, such as crystallization. The thermodynamic solubility value is the most relevant for predicting the maximum achievable concentration in formulation studies.[1][24]

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the experimental determination of the solubility of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine in DMSO and methanol. By adhering to these detailed protocols, researchers can generate accurate and reproducible data for both thermodynamic and kinetic solubility. This information is not merely a physical constant but a critical dataset that informs key decisions throughout the drug discovery and development process, from early-stage screening and chemical synthesis to late-stage formulation. A thorough understanding of a compound's solubility behavior is indispensable for mitigating risks and ultimately increasing the probability of developing a successful therapeutic agent.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Molecules. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • ResearchGate. (2014, May). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • PubMed. (2011). In vitro solubility assays in drug discovery. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • ACS Publications. (2009, April 15). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • ResearchGate. (2020, May 17). The Importance of Solubility for New Drug Molecules. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • ResearchGate. Summary of solubility measurement protocols of each company before harmonization. [Link]

  • LabTech. (2021, October 30). Why is Methanol a Good Solvent for Extraction?[Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • OSP Journal. (2025, September 27). DMSO: Significance and symbolism. [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubMed. (2009, April 15). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • American Chemical Society. (2013, March 11). Methanol. [Link]

  • Solvents.net. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ResearchGate. (2009, April 15). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Food Research. (2023, October 31). Effect of methanol solvent concentration on the extraction of bioactive compounds. [Link]

  • PubChem. 1H-pyrazolo(3,4-b)pyridine. [Link]

  • PubChem. Methanol. [Link]

Sources

Foundational

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine as a heterocyclic building block

Executive Summary 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine is not merely a reagent; it is a strategic scaffold in the design of ATP-competitive kinase inhibitors. Its value lies in its orthogonal reactivity pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine is not merely a reagent; it is a strategic scaffold in the design of ATP-competitive kinase inhibitors. Its value lies in its orthogonal reactivity profile :

  • C6-Fluorine: An activated electrophile primed for metal-free Nucleophilic Aromatic Substitution (

    
    ).
    
  • N1-Boc: A labile protecting group that masks the pyrazole nitrogen, preventing regioisomeric scrambling during C6-functionalization.

  • Pyrazolo[3,4-b]pyridine Core: A bioisostere of the adenine purine system, providing critical hydrogen-bonding motifs (N7 acceptor, NH donor after deprotection) essential for hinge-region binding in kinases like FGFR , TRK , and SGK1 .

This guide details the handling, reactivity, and synthetic workflows for this building block, moving beyond basic properties to application-focused protocols.

Part 1: Structural Anatomy & Pharmacophore Potential

The utility of this building block stems from the specific electronic interplay between its substituents.

The Reactivity Triad

The molecule can be segmented into three functional zones, each serving a distinct role in drug design:

  • The Electrophilic Hook (C6-F): The pyridine nitrogen (N7) pulls electron density from the ring, making the C6 position highly electron-deficient. The fluorine atom, highly electronegative, stabilizes the Meisenheimer complex intermediate, making it a superior leaving group to chlorine or bromine in

    
     reactions.
    
  • The Steric Anchor (C3-Me): The methyl group at C3 is often "fixed" early in synthesis. In kinase pockets, this group often projects into the hydrophobic "gatekeeper" region or solvent front, depending on the binding mode.

  • The Latent Nucleophile (N1-Boc): The tert-butoxycarbonyl (Boc) group serves two purposes:

    • Solubility: It renders the otherwise polar heterocycle soluble in organic solvents (DCM, EtOAc).

    • Regiocontrol: It blocks the N1 position, forcing incoming nucleophiles to attack C6, and preventing N1/N2 tautomeric ambiguity.

Visualization: Functional Architecture

G Core 1-Boc-3-methyl-6-fluoro- 1H-pyrazolo[3,4-b]pyridine C6 C6-Fluorine (Activated Electrophile) Core->C6  Site of S_NAr   N1 N1-Boc Group (Protective Shield) Core->N1  Latent Nucleophile   C3 C3-Methyl (Steric Anchor) Core->C3  Hydrophobic Interaction  

Figure 1: Functional decomposition of the scaffold. The C6-F bond is the primary reaction site, while the N1-Boc group directs regioselectivity.

Part 2: Synthetic Utility & Reaction Workflows

The primary application of this building block is the rapid generation of 6-substituted derivatives via


.
The Advantage

Unlike palladium-catalyzed Buchwald-Hartwig couplings required for chloro-analogs, the 6-fluoro substituent allows for metal-free coupling with amines, thiols, and alkoxides. This reduces cost and eliminates heavy metal scavenging steps in late-stage synthesis.

Critical Mechanism Note: The reaction proceeds via an addition-elimination mechanism. The pyridine nitrogen (N7) is essential here; it acts as an electron sink, stabilizing the anionic intermediate.

Strategic Workflow: The "Displace-Then-Deprotect" Strategy

The most robust route involves functionalizing C6 before removing the Boc group. If the Boc group is removed first, the resulting free pyrazole (NH) can compete as a nucleophile, leading to self-polymerization or complex mixtures.

Workflow Start Starting Material (1-Boc-3-methyl-6-fluoro...) Step1 Step 1: S_NAr Displacement (R-NH2, DMSO, Heat) Start->Step1  Nucleophilic Attack   Inter Intermediate (6-Amino-1-Boc derivative) Step1->Inter  Workup   Step2 Step 2: Acidic Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2  Cleavage   Final Final Scaffold (6-Amino-1H-pyrazolo[3,4-b]pyridine) Step2->Final  Neutralization  

Figure 2: The standard "Displace-Then-Deprotect" synthetic pathway minimizes side reactions and simplifies purification.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The color changes and solubility shifts described serve as checkpoints for the chemist.

Protocol A: Displacement with Primary Amines

Objective: Replace the C6-Fluorine with a functionalized amine (e.g., 4-aminopiperidine).

  • Setup: In a pressure vial, dissolve 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

    • Why DMSO? Polar aprotic solvents stabilize the charged transition state.

  • Reagents: Add the amine nucleophile (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).

    • Checkpoint: The solution should be clear. If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.

  • Reaction: Seal and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. The starting material (M+) will disappear, replaced by Product (M+ - F + Amine).

    • Caution: Do not exceed 100°C. Higher temperatures may cause thermal cleavage of the Boc group in situ, leading to lower yields.

  • Workup: Pour the reaction mixture into ice-water (10x volume). The product usually precipitates as a solid. Filter and wash with water.

    • Troubleshooting: If no precipitate forms (product is too polar), extract with EtOAc/DCM.

Protocol B: Boc-Deprotection (Acidic)

Objective: Reveal the N1-H for further elaboration or binding.

  • Setup: Dissolve the C6-substituted intermediate in DCM (0.1 M).

  • Reagent: Add Trifluoroacetic acid (TFA) dropwise (20% v/v final concentration).

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Checkpoint: Gas evolution (isobutylene) may be observed.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene or DCM (3x) to remove residual TFA.

    • Note: The product will be a TFA salt. For biological assays, neutralize with saturated

      
       or pass through a basic alumina plug.
      
Data Summary: Reaction Condition Compatibility
ParameterRecommended RangeCritical LimitReason
Temperature (

)
60°C – 85°C>100°CThermal Boc cleavage occurs >100°C.
Solvent DMSO, NMP, DMFAlcohols (MeOH)Alcohols can compete as nucleophiles (forming ethers).
Base DIPEA,

NaH, LiHMDSStrong bases may deprotonate the Boc-protected species or cause migration.
Leaving Group Fluorine (F)Chlorine (Cl)F is ~100x faster than Cl in this specific heteroaromatic system.

Part 4: Case Studies & Applications

Case Study: FGFR Kinase Inhibitors

In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the pyrazolo[3,4-b]pyridine core serves as a hinge binder.

  • Role of C6: Researchers utilized the 6-fluoro scaffold to introduce solubilizing tails (e.g., piperazines) via

    
    .
    
  • Role of C3: The 3-methyl group provides hydrophobic contact with the gatekeeper residue (e.g., Valine or Methionine) in the ATP pocket.

  • Outcome: The resulting compounds showed nanomolar potency against FGFR1/2/3, with the N1-H forming a critical hydrogen bond with the hinge region backbone (Glu residue).

Comparative Analysis: Fluoro vs. Chloro

Why pay the premium for the Fluoro-derivative?

  • Reactivity: The C6-Cl analog often requires Pd-catalysis (Buchwald-Hartwig) or extreme heat (>140°C) for substitution with sterically hindered amines. The C6-F analog reacts at <85°C without metals.

  • Atom Economy: The

    
     reaction generates only HF (scavenged by base) as a byproduct, whereas metal-catalyzed couplings require expensive ligands and catalysts that must be removed to meet ppm-level purity standards.
    

References

  • Vertex AI Search. (2025). Pyrazolo[3,4-b]pyridine kinase inhibitor scaffold. Retrieved from

  • National Institutes of Health (NIH). (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Retrieved from

  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from

  • BenchChem. (2025).[1] Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from

  • ChemRxiv. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from

Sources

Exploratory

The Ascendancy of 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Advanced Drug Discovery

Foreword: Beyond the Scaffold - A Strategic Imperative in Kinase Inhibition In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold - A Strategic Imperative in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Among the myriad of heterocyclic scaffolds, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged" structure, a testament to its remarkable versatility in binding to the ATP pocket of various kinases.[1][2] This guide delves into a specific, strategically-functionalized variant of this scaffold: the 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine. The deliberate incorporation of a methyl group at the 3-position and a fluorine atom at the 6-position is not a trivial substitution. These modifications are critical for enhancing metabolic stability, modulating pKa, and improving membrane permeability, thereby bestowing superior pharmacokinetic and pharmacodynamic properties upon the derivative molecules.[3]

This document is crafted not as a mere repository of data, but as a technical narrative for the discerning researcher. We will dissect the rationale behind synthetic pathways, illuminate the intricate dance of structure-activity relationships, and provide robust, field-tested protocols. Our objective is to empower you, our fellow scientists and drug development professionals, to harness the full potential of this promising chemical series.

I. Strategic Synthesis of the 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine Core: A Tale of Two Rings

The construction of the 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine nucleus is a convergent process, typically involving the fusion of a pre-formed pyrazole ring with a pyridine precursor. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns on the final molecule, and scalability.

A. The Pyrazole-First Approach: Reliability and Versatility

A common and reliable strategy commences with a substituted aminopyrazole. The causality behind this choice lies in the nucleophilicity of the amino group, which is poised to react with a suitable biselectrophilic pyridine precursor.

A representative workflow is the Gould-Jacobs reaction, which has been adapted for the synthesis of pyrazolo[3,4-b]pyridines.[4] This method involves the condensation of a 3-aminopyrazole derivative with a diethyl 2-(ethoxymethylene)malonate or a similar 1,3-CCC-biselectrophile.[4]

Synthetic_Workflow_Pyrazole_First cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazole 5-Amino-3-methylpyrazole Condensation Condensation Aminopyrazole->Condensation Malonate Diethyl 2-(ethoxymethylene)malonate Malonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate A Chlorination Chlorination (POCl3) Cyclization->Chlorination 4-hydroxy intermediate Fluorination Nucleophilic Substitution (KF) Chlorination->Fluorination 4,6-dichloro intermediate FinalProduct 3-methyl-6-fluoro- 1H-pyrazolo[3,4-b]pyridine Fluorination->FinalProduct

Caption: Generalized workflow for the pyrazole-first synthesis approach.

Experimental Protocol: Synthesis of 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine

  • Condensation: To a solution of 5-amino-3-methylpyrazole in a high-boiling solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate. Heat the mixture to 130-140 °C for 2 hours.

  • Thermal Cyclization: Increase the temperature to 250-260 °C and maintain for 30 minutes to facilitate cyclization. Cool the reaction mixture and triturate with hexane to precipitate the intermediate, ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • Hydrolysis and Decarboxylation: Saponify the ester with aqueous sodium hydroxide, followed by acidification to yield 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Chlorination: Treat the hydroxy intermediate with excess phosphorus oxychloride (POCl₃) at reflux to yield the 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. The rationale here is the conversion of the hydroxyl groups into good leaving groups for subsequent nucleophilic substitution.

  • Fluorination: The introduction of the fluorine at the 6-position is typically achieved via nucleophilic aromatic substitution (SNA_r) on a dichloro-precursor. Heat the 4,6-dichloro intermediate with a fluoride source, such as potassium fluoride in a high-polarity aprotic solvent like DMSO or sulfolane, often with a phase-transfer catalyst to enhance the reactivity of the fluoride ion. This step requires careful temperature control to favor substitution at the more reactive 6-position.

  • Dechlorination: The remaining chlorine at the 4-position can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the target 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine.

II. Biological Applications and Mechanistic Insights: Targeting the Kinome

Derivatives of the 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer progression. The pyrazolo[3,4-b]pyridine core acts as a bioisostere of adenine, forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 3-methyl group often provides a steric anchor in a hydrophobic pocket, while the 6-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and improve metabolic resistance.

A. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in various cancers. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.[1][5] The N(1)-H of the pyrazole ring is crucial for forming a hydrogen bond with the kinase hinge, an interaction that is lost upon N-methylation, leading to a complete erosion of activity.[5]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Activation RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-methyl-6-fluoro-1H-pyrazolo [3,4-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling cascade by a pyrazolo[3,4-b]pyridine derivative.

B. Tropomyosin Receptor Kinase (TRK) Inhibition

Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide array of tumors. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to design potent pan-TRK inhibitors.[2][6] In this context, the pyridine portion of the scaffold is thought to engage in π-π stacking interactions with a phenylalanine residue (Phe589 in TRKA) in the active site.[2]

III. Structure-Activity Relationship (SAR) and Data-Driven Optimization

Systematic exploration of the SAR is the cornerstone of transforming a hit compound into a clinical candidate. For the 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine series, several key structural features have been identified as critical for potent kinase inhibition.

PositionModificationImpact on ActivityRationale
N-1 Unsubstituted (N-H)EssentialForms a critical hydrogen bond with the kinase hinge region.[5]
AlkylationAbolishes activityLoss of the hydrogen bond donor disrupts the binding mode.[5]
C-3 MethylGenerally favorableOccupies a hydrophobic pocket, enhancing binding affinity.
C-4 SubstitutionModulates selectivityAllows for the introduction of various side chains to target specific sub-pockets of the ATP-binding site, thereby tuning the selectivity profile.
C-6 FluoroEnhances potency and metabolic stabilityThe electronegativity of fluorine can lead to favorable electrostatic interactions. It can also block potential sites of metabolism (e.g., oxidation).

This table is a generalized summary based on the broader class of pyrazolo[3,4-b]pyridine kinase inhibitors.

Quantitative Data for Representative Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
C03 TRKA56[2]
C09 TRKA57[2]
C10 TRKA26[2]
15y TBK10.2[7]
7n FGFR1Potent, specific value not provided[1][5]

Note: The compounds listed are from the broader pyrazolo[3,4-b]pyridine class and serve to illustrate the potential of the scaffold. Specific data for 3-methyl-6-fluoro derivatives would be generated during a dedicated discovery campaign.

IV. Future Perspectives: Charting the Course for Clinical Translation

The 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of next-generation kinase inhibitors. The inherent drug-like properties conferred by this specific substitution pattern, combined with the proven efficacy of the broader pyrazolo[3,4-b]pyridine class, make it an attractive core for further optimization. Future efforts should focus on:

  • Elucidation of Kinome-wide Selectivity: Comprehensive profiling against a broad panel of kinases is essential to ensure the safety and specificity of any lead compounds.

  • Optimization of Pharmacokinetic Properties: Fine-tuning of substituents at the C-4 position will be critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploration of Novel Therapeutic Areas: While oncology is the primary focus, the diverse biological activities of pyrazolo[3,4-b]pyridines suggest potential applications in inflammatory and autoimmune diseases.[7]

This guide has provided a comprehensive overview of the synthesis, biological activity, and therapeutic potential of 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives. By understanding the underlying principles of their design and function, researchers can more effectively leverage this powerful scaffold to develop innovative medicines that address unmet medical needs.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(6), 629–634. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1664–1681. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry, 12(9), 1541–1553. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Publications. Available at: [Link]

  • 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). MySkinRecipes. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2337. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Boc Deprotection of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine

Introduction: The Strategic Importance of Boc Deprotection in Heterocyclic Synthesis The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boc Deprotection in Heterocyclic Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity. Its application as a protecting group for nitrogen functionalities is particularly critical in the synthesis of complex heterocyclic molecules destined for pharmaceutical development. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The selective removal of the Boc group from intermediates like 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a pivotal step, unlocking the nucleophilic potential of the pyrazole nitrogen for subsequent elaboration.

This guide provides a comprehensive, field-proven protocol for the efficient Boc deprotection of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine, yielding the valuable intermediate, 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and offer insights into reaction monitoring, workup, and troubleshooting.

Mechanistic Rationale: Acid-Catalyzed Cleavage of the Boc Group

The deprotection of a Boc-protected amine is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being a widely used reagent. The mechanism proceeds through a well-understood pathway:

  • Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group, rendering the carbamate more susceptible to cleavage.

  • Formation of a Stable Carbocation: The protonated intermediate readily fragments to form the highly stable tert-butyl cation and a transient carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free pyrazole.

  • Protonation of the Product: Under the acidic reaction conditions, the newly liberated pyrazole is protonated, forming its trifluoroacetate salt.

This process is efficient and generally high-yielding, driven by the formation of the stable tert-butyl cation and the irreversible loss of carbon dioxide gas.

Experimental Protocol: Deprotection of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine

This protocol is designed for a typical laboratory scale and can be adjusted as needed.

Materials and Reagents:
  • 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions:

Trifluoroacetic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.[1][2][3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2][3]

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of TFA: While stirring at room temperature, add trifluoroacetic acid (TFA) (10-20 equivalents) to the solution. A common and effective approach is to use a 1:1 (v/v) mixture of DCM and TFA.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC). To do this, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside a spot of the starting material. A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The deprotected product will be more polar than the starting material and will have a lower Rf value. The reaction is typically complete within 1-4 hours at room temperature.

  • Workup - Removal of TFA: Once the reaction is complete, as indicated by TLC, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (2-3 times).

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate. Carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Continue adding the bicarbonate solution until the cessation of CO₂ evolution. Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation and Characterization

The successful synthesis of 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Parameter Starting Material (1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine) Product (3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine)
Molecular Formula C₁₂H₁₄FN₃O₂C₇H₆FN₃
Molecular Weight 267.26 g/mol 151.14 g/mol
Appearance Typically a white to off-white solidExpected to be a solid
¹H NMR (Predicted) Signals corresponding to the Boc group (singlet, ~1.6 ppm, 9H), methyl group, and aromatic protons.Absence of the Boc signal. Signals for the methyl group (singlet), aromatic protons, and a broad singlet for the N-H proton.
¹³C NMR (Predicted) Signals for the Boc carbonyl and quaternary carbon, in addition to the heterocyclic core and methyl carbons.Absence of the Boc-related signals.

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Starting Material in DCM B 2. Add Trifluoroacetic Acid (TFA) A->B C 3. Stir at Room Temperature (1-4 h) B->C D 4. Monitor by TLC C->D Reaction Complete E 5. Concentrate in vacuo D->E F 6. Neutralize with NaHCO₃ E->F G 7. Extraction with EtOAc F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography (if needed) H->I J 3-methyl-6-fluoro-1H- pyrazolo[3,4-b]pyridine I->J Pure Product

Caption: Workflow for the Boc deprotection of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient amount of TFA.Increase the equivalents of TFA. A 1:1 (v/v) mixture with DCM is generally robust.
Short reaction time.Allow the reaction to stir for a longer period, continuing to monitor by TLC.
Low reaction temperature.While the reaction typically proceeds well at room temperature, gentle warming (to ~40 °C) can be employed for sluggish reactions.
Formation of Side Products The reactive tert-butyl cation can alkylate other nucleophilic sites on the molecule.While less common for this substrate, if side products are observed, consider adding a scavenger such as triethylsilane or thioanisole to the reaction mixture.
Difficult Purification Product is a salt after workup.Ensure complete neutralization with sodium bicarbonate. If the product remains as a salt, it may be necessary to use a different workup procedure, such as using a basic resin to neutralize the acid.[6]
Low Yield Incomplete reaction or loss during workup.Ensure the reaction goes to completion before workup. Be careful during the extraction and concentration steps to minimize mechanical losses.

Conclusion

The acid-catalyzed deprotection of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine using trifluoroacetic acid in dichloromethane is a reliable and efficient method for the synthesis of the valuable 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine intermediate. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently perform this key transformation in their synthetic endeavors. The provided troubleshooting tips offer practical solutions to common challenges, ensuring a high probability of success.

References

  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429.
  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research, 4(5), 2697-2702.
  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine Functionalization

Welcome to the technical support center for the functionalization of 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in derivatizing this important heterocyclic scaffold. By understanding the underlying principles and employing the strategies outlined below, you can achieve predictable and high-yielding transformations.

The 1H-pyrazolo[3,4-b]pyridine core is a significant pharmacophore found in a wide array of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The inherent asymmetry of the pyrazolo[3,4-b]pyridine ring system, particularly when unsubstituted on the pyrazole nitrogens, presents two possible tautomeric forms: the 1H- and 2H-isomers.[3][4] While AM1 calculations have shown the 1H-tautomer to be more stable, this tautomerism can complicate functionalization reactions, leading to mixtures of regioisomers.[3][5]

This guide provides a structured approach to troubleshooting and controlling regioselectivity in key functionalization reactions of 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of functionalization on the 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine core and what are the common regioselectivity challenges?

A1: The primary sites for functionalization are the two nitrogen atoms of the pyrazole ring (N1 and N2) and the carbon atoms of both the pyrazole (C3) and pyridine (C4, C5, C6) rings. The main regioselectivity challenges arise from:

  • N1 vs. N2 Functionalization: Alkylation and arylation reactions can occur at either nitrogen of the pyrazole ring, leading to a mixture of N1 and N2 isomers.

  • C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring can be challenging to control, potentially leading to mixtures of positional isomers.

Q2: How do the electronic properties of the methyl and fluoro substituents influence regioselectivity?

A2: The electron-donating methyl group at C3 and the electron-withdrawing fluoro group at C6 create a distinct electronic environment that influences the reactivity of different positions on the heterocyclic core.

  • The methyl group at C3 increases the electron density of the pyrazole ring, potentially influencing the nucleophilicity of the adjacent N1 and N2 atoms.

  • The fluoro group at C6 deactivates the pyridine ring towards electrophilic substitution and can direct nucleophilic aromatic substitution to the C5 position.

Q3: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in N-alkylation is a common challenge. The ratio of N1 to N2 isomers is influenced by several factors, including the choice of base, solvent, and the steric bulk of the alkylating agent.

  • Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.

  • Reaction Conditions: The choice of base and solvent can significantly impact the outcome. For instance, using a strong, non-nucleophilic base in a polar aprotic solvent often favors one isomer over the other.

For a detailed troubleshooting guide on N-alkylation, please refer to the "Troubleshooting Guides" section below.

Troubleshooting Guides

This section provides in-depth troubleshooting for common regioselectivity issues encountered during the functionalization of 3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine.

Issue 1: Poor Regioselectivity in N-Alkylation and N-Arylation

Uncontrolled N-alkylation or N-arylation leading to a mixture of N1 and N2 isomers is a frequent problem. The following guide will help you optimize your reaction conditions to favor the desired regioisomer.

Understanding the Causality

The regiochemical outcome of N-alkylation and N-arylation is a delicate balance of steric and electronic factors, as well as reaction kinetics and thermodynamics. The relative nucleophilicity of the N1 and N2 atoms can be modulated by the reaction conditions.

Troubleshooting Workflow

start Low N1/N2 Regioselectivity sterics Modify Steric Hindrance start->sterics conditions Optimize Reaction Conditions start->conditions outcome Improved Regioselectivity sterics->outcome base Vary the Base conditions->base solvent Change the Solvent conditions->solvent temp Adjust Temperature conditions->temp base->outcome solvent->outcome temp->outcome

Caption: Troubleshooting workflow for poor N-alkylation/N-arylation regioselectivity.

Detailed Protocols & Key Insights

1. Modifying Steric Hindrance:

  • Principle: Introducing a bulky protecting group at one of the nitrogen atoms can effectively block reaction at that site, directing the alkylation or arylation to the other nitrogen.

  • Protocol:

    • Selectively protect one of the pyrazole nitrogens. For example, a bulky protecting group like a pivaloyloxymethyl (POM) or benzyl group can be introduced.[6]

    • Perform the N-alkylation or N-arylation on the unprotected nitrogen.

    • Deprotect to obtain the desired N-substituted product.

2. Optimizing Reaction Conditions:

ParameterRecommendationRationale
Base Use a non-nucleophilic, sterically hindered base (e.g., NaH, KHMDS, Cs2CO3).Minimizes side reactions and can influence the deprotonation equilibrium between N1 and N2, favoring the formation of one regioisomer.
Solvent Screen polar aprotic solvents (e.g., DMF, DMSO, THF) and non-polar solvents (e.g., Toluene, Dioxane).The polarity of the solvent can influence the solubility of the pyrazolopyridine salt and the transition state energies for the formation of the two isomers.
Temperature Start at low temperatures (e.g., 0 °C or -78 °C) and slowly warm to room temperature.Lower temperatures often favor the kinetically controlled product, which may be a single regioisomer.
Catalyst (for N-Arylation) For N-arylation with aryl halides, palladium catalysts with specific ligands (e.g., XPhos) can provide high regioselectivity.[6][7]The ligand can influence the coordination of the pyrazolopyridine to the palladium center, directing the arylation to a specific nitrogen.
Issue 2: Lack of Regioselectivity in Halogenation

Direct halogenation of the pyrazolo[3,4-b]pyridine core can lead to a mixture of products due to the multiple available positions on both the pyrazole and pyridine rings.

Understanding the Causality

The regioselectivity of electrophilic halogenation is governed by the electron density of the various carbon atoms in the ring system. The positions most susceptible to electrophilic attack will be those with the highest electron density.

Troubleshooting Workflow

start Poor Halogenation Regioselectivity reagent Select Halogenating Agent start->reagent conditions Optimize Reaction Conditions start->conditions outcome Improved Regioselectivity reagent->outcome solvent Vary the Solvent conditions->solvent temp Adjust Temperature conditions->temp solvent->outcome temp->outcome

Caption: Troubleshooting workflow for poor halogenation regioselectivity.

Detailed Protocols & Key Insights

1. Selection of Halogenating Agent:

  • Principle: The reactivity and steric bulk of the halogenating agent can significantly influence the regioselectivity.

  • Recommendations:

    • For iodination, N-iodosuccinimide (NIS) is a mild and effective reagent.[8][9]

    • For bromination, N-bromosuccinimide (NBS) is commonly used.

    • For chlorination, N-chlorosuccinimide (NCS) can be employed.

    • Hypervalent iodine reagents can also facilitate regioselective halogenation under mild, aqueous conditions.[10]

2. Optimizing Reaction Conditions:

ParameterRecommendationRationale
Solvent Screen a range of solvents from polar (e.g., DMF, Acetonitrile) to non-polar (e.g., CH2Cl2, CCl4).The solvent can influence the reactivity of the halogenating agent and the stability of the reaction intermediates.
Temperature Perform the reaction at low temperatures to enhance selectivity.Can help to favor the formation of a single, kinetically preferred product.
Protecting Groups Consider protecting the pyrazole nitrogens prior to halogenation.This can prevent N-halogenation and alter the electronic properties of the ring system, directing halogenation to a specific carbon.
Issue 3: Challenges in Regiocontrolled Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. However, achieving regioselectivity on the pyrazolo[3,4-b]pyridine core requires careful control of the reaction conditions.

Understanding the Causality

The regioselectivity of cross-coupling reactions is primarily determined by the position of the halide or triflate on the pyrazolo[3,4-b]pyridine scaffold. Therefore, regioselective synthesis of the halogenated precursor is crucial.

Troubleshooting Workflow

start Poor Cross-Coupling Regioselectivity precursor Regioselective Precursor Synthesis start->precursor catalyst Optimize Catalyst System start->catalyst outcome Improved Regioselectivity precursor->outcome ligand Screen Ligands catalyst->ligand base Vary the Base catalyst->base ligand->outcome base->outcome

Caption: Troubleshooting workflow for poor cross-coupling regioselectivity.

Detailed Protocols & Key Insights

1. Regioselective Synthesis of Halogenated Precursors:

  • Directed Ortho-Metalation (DoM): This strategy can be used to introduce a halogen at a specific position. By first introducing a directing group, lithiation and subsequent quenching with a halogen source can provide the desired halogenated intermediate with high regioselectivity.

  • Sandmeyer Reaction: If a regioselectively synthesized amino-pyrazolo[3,4-b]pyridine is available, a Sandmeyer reaction can be used to introduce a halogen at that position.

2. Optimizing Cross-Coupling Conditions:

ReactionCatalyst/Ligand SystemBaseSolventKey Considerations
Suzuki-Miyaura Pd(OAc)2/XPhos or Pd(dppf)Cl2[6][11]Cs2CO3, K2CO3, K3PO4Dioxane/H2O, Toluene, DMFThe choice of ligand is critical for efficient transmetalation and reductive elimination.
Buchwald-Hartwig Pd2(dba)3/BINAP or XantphosNaOtBu, K2CO3, Cs2CO3Toluene, DioxaneThe nature of the amine and the aryl halide will influence the optimal ligand and base combination.

References

  • Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing). Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. Available at: [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available at: [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available at: [Link]

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed. Available at: [Link]

  • Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. …. Available at: [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC. Available at: [Link]

  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC. Available at: [Link]

  • 6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine - MySkinRecipes. Available at: [Link]

  • Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines - ResearchGate. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono - ACS Publications. Available at: [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PubMed. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma - Beilstein Archives. Available at: [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. Available at: [Link]

  • 2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-5-((E)-phenyldiazenyl)pyrimidine-4,6-diamine - PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Fluoro vs. 6-Chloro Pyrazolo[3,4-b]pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine core is a privileged scaffold, forming the foundation of numerous kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine core is a privileged scaffold, forming the foundation of numerous kinase inhibitors and other therapeutic agents. The functionalization of this heterocyclic system is paramount for modulating pharmacological activity, and the choice of halogen at the 6-position serves as a critical linchpin for synthetic strategy. This guide provides an in-depth comparison of the reactivity of 6-fluoro- and 6-chloro-pyrazolo[3,4-b]pyridines, offering insights into their behavior in key synthetic transformations and providing data-driven guidance for experimental design.

The Decisive Influence of the Halogen: An Electronic and Steric Overview

The reactivity of the 6-position on the pyrazolo[3,4-b]pyridine scaffold is profoundly influenced by the nature of the halogen substituent. This position is analogous to the 2-position of a standard pyridine ring, which is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The choice between fluorine and chlorine introduces a nuanced interplay of electronic and steric effects that dictates the preferred reaction pathways.

Fluorine , the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which significantly polarizes the C6-F bond and increases the electrophilicity of the carbon center.[1] This makes the 6-fluoropyrazolo[3,4-b]pyridine scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). However, fluorine can also act as a moderate π-donor, which can slightly counteract its inductive effect.[1] The C-F bond is exceptionally strong, making it a poor leaving group in reactions where C-X bond cleavage is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions.

Chlorine , while less electronegative than fluorine, is more polarizable and possesses a larger atomic radius.[1] Its inductive effect is weaker than that of fluorine, leading to a less electrophilic C6 carbon compared to the fluoro-analogue. The C-Cl bond is substantially weaker than the C-F bond, a critical factor that renders 6-chloro-pyrazolo[3,4-b]pyridines more amenable to oxidative addition in palladium-catalyzed cross-coupling cycles.[1]

Property6-Fluoro Derivative6-Chloro DerivativeRationale
Electronegativity of Halogen High (3.98)Moderate (3.16)Fluorine is the most electronegative element.[1]
Inductive Effect (-I) StrongModerateDirectly related to electronegativity.[2]
C-X Bond Strength Very Strong (~115 kcal/mol)Strong (~84 kcal/mol)The C-F bond is one of the strongest single bonds to carbon.[1]
Predicted SNAr Reactivity HigherLowerDominated by the strong inductive effect of fluorine, activating the ring for nucleophilic attack.
Predicted Cross-Coupling Reactivity LowerHigherDominated by the weaker C-Cl bond, facilitating the rate-determining oxidative addition step.

Nucleophilic Aromatic Substitution (SNAr): Fluorine's Forte

Nucleophilic aromatic substitution is a cornerstone reaction for introducing a diverse array of functionalities onto heteroaromatic rings. In the context of 6-halopyrazolo[3,4-b]pyridines, the 6-fluoro derivative is anticipated to be significantly more reactive than its chloro counterpart.

Mechanistic Rationale

The SNAr reaction on this scaffold proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[3] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient C6 carbon.[4] The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state and the subsequent intermediate, thereby lowering the activation energy and accelerating the reaction.[5] While the C-F bond is strong, the expulsion of the fluoride ion is a low-energy process that occurs rapidly after the rate-determining nucleophilic addition.

Recent studies on similar electron-deficient heterocyclic systems have provided quantitative evidence for this reactivity trend. For instance, in a comparative study on N-(6‐fluoro‐3‐nitropyridin‐2‐yl)isoquinolin‐3‐amines and their chloro analogs, the fluoro-substituted compounds were found to be substantially more reactive towards nucleophiles.[4] Kinetic studies on 6-halopurine nucleosides also demonstrated a general displacement reactivity order of F > Cl with various nucleophiles.[6]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a general procedure for the SNAr reaction of a 6-halopyrazolo[3,4-b]pyridine with a representative amine nucleophile.

Diagram of the Experimental Workflow

SNAr_Workflow reagents Combine: - 6-Halo-scaffold (1 eq) - Amine (1.2 eq) - Base (e.g., DIPEA, 2 eq) - Solvent (e.g., DMSO) reaction Heat Reaction (e.g., 100-140 °C) Monitor by TLC/LC-MS reagents->reaction 1 workup Aqueous Work-up: - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup 2 purification Purification: - Dry organic layer (Na2SO4) - Concentrate - Column chromatography workup->purification 3 product Isolated Product purification->product 4

Caption: General workflow for a typical SNAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a sealed reaction vial, add the 6-halo-pyrazolo[3,4-b]pyridine (1.0 mmol), the desired amine nucleophile (1.2 mmol), and a suitable organic base such as N,N-diisopropylethylamine (DIPEA) or K2CO3 (2.0 mmol).

  • Solvent Addition: Add an appropriate polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to a temperature between 100-140 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: The Advantage of Chlorine

For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the reactivity trend is typically inverted, with the 6-chloro-pyrazolo[3,4-b]pyridine being the more reactive substrate.

Mechanistic Rationale

The catalytic cycles of these reactions are initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[7] This step involves the cleavage of the C-X bond and is generally the rate-determining step. Due to the significantly lower bond dissociation energy of the C-Cl bond compared to the C-F bond, the oxidative addition occurs much more readily with the 6-chloro derivative. The stronger C-F bond often requires harsher reaction conditions, specialized ligands, or may fail to react altogether in standard cross-coupling protocols.

Reactivity_Comparison cluster_SNAr SNAr Reactivity cluster_Coupling Pd Cross-Coupling Reactivity SNAr_F 6-Fluoro SNAr_Cl 6-Chloro SNAr_F->SNAr_Cl > SNAr_rationale Rate determined by nucleophilic attack, stabilized by F's strong -I effect. Coupling_Cl 6-Chloro Coupling_F 6-Fluoro Coupling_Cl->Coupling_F > Coupling_rationale Rate determined by oxidative addition, favored by weaker C-Cl bond.

Caption: Reactivity trends in SNAr vs. Cross-Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 6-chloropyrazolo[3,4-b]pyridine with a boronic acid.

Step-by-Step Procedure:

  • Reagent Preparation: In a reaction flask, combine the 6-chloropyrazolo[3,4-b]pyridine (1.0 mmol), the arylboronic acid (1.5 mmol), and a suitable base such as K2CO3 or Cs2CO3 (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol).

  • Solvent and Degassing: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene, 8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude material is purified by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation via Buchwald-Hartwig amination of a 6-chloropyrazolo[3,4-b]pyridine.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 6-chloropyrazolo[3,4-b]pyridine (1.0 mmol), the amine (1.2 mmol), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol), the palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.08 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (10 mL).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The residue is then purified by flash chromatography to yield the desired N-arylated product.

Conclusion and Strategic Recommendations

The choice between a 6-fluoro- and a 6-chloro-pyrazolo[3,4-b]pyridine scaffold is a strategic decision that should be guided by the desired synthetic transformation.

  • For nucleophilic aromatic substitution (SNAr) reactions, the 6-fluoro derivative is the superior choice, offering higher reactivity and often allowing for milder reaction conditions. This is the preferred handle for introducing N-, O-, and S-based nucleophiles directly onto the C6 position.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the 6-chloro derivative is the more reactive and reliable substrate. Its weaker C-Cl bond facilitates the crucial oxidative addition step, leading to more efficient C-C and C-N bond formations.

By understanding the fundamental principles governing the reactivity of these halogenated scaffolds, researchers can make informed decisions, streamline their synthetic routes, and accelerate the discovery and development of novel pyrazolo[3,4-b]pyridine-based molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (2025). ChemMedChem. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. [Link]

  • S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. (2007). Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (2022). ChemRxiv. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022). Chemical Science. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (2022). ChemRxiv. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). RSC Medicinal Chemistry. [Link]

  • Why does Fluorine have a more inductive force than Chlorine? Reddit. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2018). Catalysts. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2022). Canadian Journal of Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2016). Angewandte Chemie International Edition. [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. [Link]

  • Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. (2016). Der Pharma Chemica. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2019). Chemistry – A European Journal. [Link]

  • Some biologically active pyrazolo[3,4-b]pyridine derivatives. (2022). RSC Advances. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2014). Synthetic Communications. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (2016). Tetrahedron Letters. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2022). Scholarship @ Claremont. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (2017). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine

This guide provides essential, step-by-step procedures for the proper disposal of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine, a fluorinated heterocyclic compound commonly used in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine, a fluorinated heterocyclic compound commonly used in medicinal chemistry and drug development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of chemical waste management for halogenated organic compounds and Boc-protected amines.

Hazard Assessment and Initial Safety Considerations
  • Fluorinated Pyrazolopyridine Core: Fluorinated organic compounds require special consideration due to their potential for environmental persistence and the generation of hazardous decomposition byproducts, such as hydrogen fluoride, upon incineration.[1] Analogous fluorinated heterocyclic compounds are often classified as harmful if swallowed, and can cause skin and eye irritation, and respiratory tract irritation.[2]

  • Boc Protecting Group: The Boc group is an acid-labile protecting group.[3][4] This reactivity necessitates careful segregation from acidic waste streams to prevent uncontrolled deprotection, which could lead to gas evolution (carbon dioxide) and changes in the chemical properties of the waste.

Based on these structural components, 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine should be treated as a hazardous chemical waste.[5][6]

Immediate Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[2][5]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine is to manage it as a halogenated organic hazardous waste.[7][8][9]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Solid Waste: Collect solid 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof hazardous waste container labeled for "Halogenated Organic Solids."[6][8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, chemically compatible container labeled "Halogenated Organic Liquid Waste."[7] Do not mix with non-halogenated solvent waste.[7]

  • Avoid Mixing with Acids: Due to the acid-labile nature of the Boc group, it is crucial to avoid mixing this waste with acidic waste streams.[3][6] An uncontrolled reaction could occur, leading to the release of isobutylene and carbon dioxide.

Step 2: Waste Container Selection and Labeling

  • Container Type: Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass, that can be securely sealed.[6][8] Ensure the container is in good condition and compatible with the waste.[7]

  • Labeling: All waste containers must be clearly and accurately labeled.[6][7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date

    • The laboratory or principal investigator's name

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.[6]

  • Keep containers tightly closed except when adding waste.[7]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store away from incompatible materials, particularly strong acids.[6]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this chemical down the drain or in the regular trash.

The following diagram illustrates the decision-making process for the proper disposal of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine.

DisposalWorkflow Disposal Workflow for 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine cluster_prep Preparation & Assessment cluster_segregation Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal Start Start: Generation of Waste Assess Assess Hazards: - Fluorinated Heterocycle - Boc-Protected Amine - Treat as Hazardous Waste Start->Assess PPE Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat Assess->PPE WasteType Is the waste solid or liquid? PPE->WasteType SolidWaste Solid Waste Container: 'Halogenated Organic Solids' WasteType->SolidWaste Solid LiquidWaste Liquid Waste Container: 'Halogenated Organic Liquids' WasteType->LiquidWaste Liquid Label Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - Hazards & Date SolidWaste->Label LiquidWaste->Label CheckCompat Check for Incompatibilities: - Keep away from acids Label->CheckCompat Store Store in Designated Satellite Accumulation Area with Secondary Containment EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS CheckCompat->Store End End: Proper Disposal EHS->End

Caption: Disposal Workflow for 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine.

Spill and Decontamination Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources.

  • Contain the Spill: For small spills, use an absorbent material such as vermiculite or sand to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Summary of Key Disposal Parameters
ParameterGuidelineRationale
Waste Classification Hazardous Halogenated Organic WastePresence of fluorine in the molecular structure.[7][9]
Solid Waste Container Labeled "Halogenated Organic Solids"Proper segregation of waste streams.[8]
Liquid Waste Container Labeled "Halogenated Organic Liquids"Proper segregation of waste streams.[7]
Incompatible Waste Strong AcidsThe Boc group is acid-labile and can react to release gas.[3][6]
Final Disposal Route Licensed Hazardous Waste Contractor via EHSEnsures regulatory compliance and environmental safety.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine, thereby fostering a secure laboratory environment and upholding the principles of chemical stewardship.

References

  • Benchchem.
  • Benchchem. Navigating the Safe Disposal of Amino-PEG36-Boc: A Comprehensive Guide.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Braun Research Group.
  • Physikalisch-Technische Bundesanstalt.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • PMC. Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal.
  • Sigma-Aldrich.
  • Aaronchem.
  • Universitat de Barcelona.

Sources

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